molecular formula C14H13N3O3 B2596705 4-{5-Methylfuro[3,2-b]pyridine-2-carbonyl}morpholine-3-carbonitrile CAS No. 1797079-17-4

4-{5-Methylfuro[3,2-b]pyridine-2-carbonyl}morpholine-3-carbonitrile

Cat. No.: B2596705
CAS No.: 1797079-17-4
M. Wt: 271.276
InChI Key: QVAOEGVLKQYOLK-UHFFFAOYSA-N
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Description

4-{5-Methylfuro[3,2-b]pyridine-2-carbonyl}morpholine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The compound features a furo[3,2-b]pyridine core, which is a fused ring system containing both furan and pyridine rings. This structure is further modified with a methyl group, a carbonyl group, and a morpholine ring attached to a carbonitrile group.

Preparation Methods

The synthesis of 4-{5-Methylfuro[3,2-b]pyridine-2-carbonyl}morpholine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furo[3,2-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor such as a pyridine derivative and a furan derivative.

    Introduction of the methyl group: This step often involves methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the carbonyl group: This can be done through acylation reactions using reagents like acyl chlorides or anhydrides.

    Formation of the morpholine ring: This step involves the reaction of an amine with an epoxide or a halohydrin to form the morpholine ring.

    Introduction of the carbonitrile group: This can be achieved through a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-{5-Methylfuro[3,2-b]pyridine-2-carbonyl}morpholine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be used to reduce carbonyl groups to alcohols or nitriles to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace existing functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into simpler components.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used, but can include alcohols, amines, and other substituted derivatives.

Scientific Research Applications

4-{5-Methylfuro[3,2-b]pyridine-2-carbonyl}morpholine-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-{5-Methylfuro[3,2-b]pyridine-2-carbonyl}morpholine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, or it may activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

4-{5-Methylfuro[3,2-b]pyridine-2-carbonyl}morpholine-3-carbonitrile can be compared with other similar compounds, such as:

    Furo[3,2-b]pyridine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.

    Morpholine derivatives: These compounds contain the morpholine ring but may have different functional groups attached, affecting their reactivity and applications.

    Carbonitrile compounds:

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties that can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

4-(5-methylfuro[3,2-b]pyridine-2-carbonyl)morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-9-2-3-12-11(16-9)6-13(20-12)14(18)17-4-5-19-8-10(17)7-15/h2-3,6,10H,4-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAOEGVLKQYOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)N3CCOCC3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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